6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde is a heterocyclic organic compound with a pyridine ring substituted with bromine, chlorine, and methyl groups, as well as an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and chlorination of 5-methylpyridine-2-carbaldehyde. The reaction conditions often include the use of bromine and chlorine sources, such as bromine (Br2) and thionyl chloride (SOCl2), under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: 6-Bromo-3-chloro-5-methylpyridine-2-carboxylic acid.
Reduction Products: 6-Bromo-3-chloro-5-methylpyridine-2-methanol.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylpyridine: Lacks the aldehyde and chlorine substituents.
3-Chloro-5-methylpyridine-2-carbaldehyde: Lacks the bromine substituent.
5-Methylpyridine-2-carbaldehyde: Lacks both bromine and chlorine substituents.
Uniqueness
6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these substituents with the aldehyde group makes it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
2731008-61-8 |
---|---|
Molecular Formula |
C7H5BrClNO |
Molecular Weight |
234.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.